
2-Amino-2-(4-hydroxyquinolin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(4-hydroxyquinolin-3-yl)acetic acid is a compound that belongs to the quinoline family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-hydroxyquinolin-3-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of anthranilic acid with ketones or aldehydes under specific conditions to form γ-hydroxyquinoline derivatives . Another method includes the use of activated alkynes in the presence of catalysts like PPh3, which facilitates the formation of substituted 4-quinolones .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(4-hydroxyquinolin-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives with specific activities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts like palladium and copper. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which exhibit a range of biological activities. These derivatives are often used in medicinal chemistry for developing new therapeutic agents .
Scientific Research Applications
2-Amino-2-(4-hydroxyquinolin-3-yl)acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a probe for studying enzyme activities and metabolic pathways. In medicine, it is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Industrially, it is used in the production of dyes, pigments, and other chemical intermediates .
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-hydroxyquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
2-Amino-2-(4-hydroxyquinolin-3-yl)acetic acid can be compared with other similar compounds like quinoline, quinolone, and their derivatives. These compounds share a common quinoline scaffold but differ in their substituents and biological activities. For example, quinolones are well-known for their antibacterial properties, while this compound exhibits a broader range of activities, including anticancer and anti-inflammatory effects .
List of Similar Compounds:- Quinoline
- Quinolone
- 4-Hydroxyquinoline
- 3-Aminoquinoline
- 2-Aminoquinoline
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
158619-69-3 |
|---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-amino-2-(4-oxo-1H-quinolin-3-yl)acetic acid |
InChI |
InChI=1S/C11H10N2O3/c12-9(11(15)16)7-5-13-8-4-2-1-3-6(8)10(7)14/h1-5,9H,12H2,(H,13,14)(H,15,16) |
InChI Key |
HEMXMJXUGSSOBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(C(=O)O)N |
Synonyms |
4-HQAAA 4-hydroxyquinoline-3-(alpha-aminoacetic acid) 4-hydroxyquinoline-3-aminoacetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



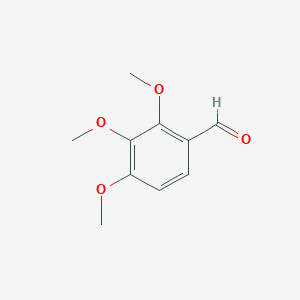
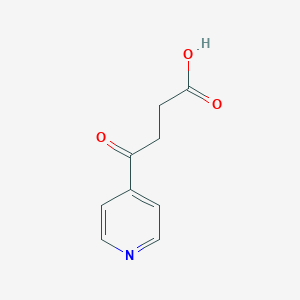
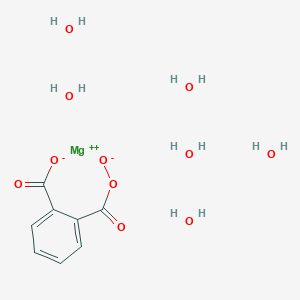
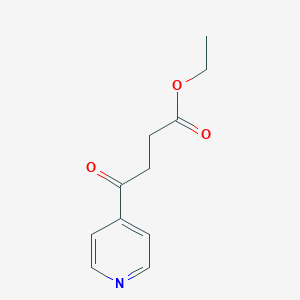
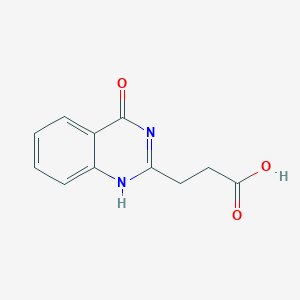
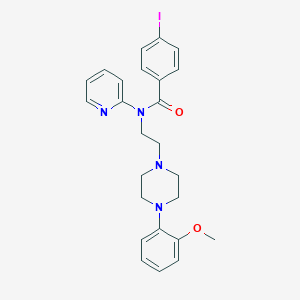

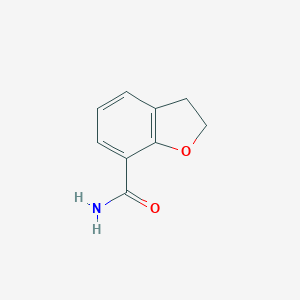
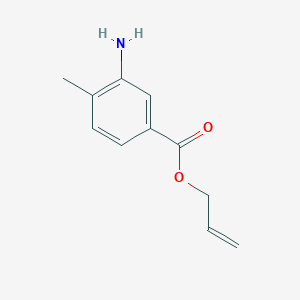
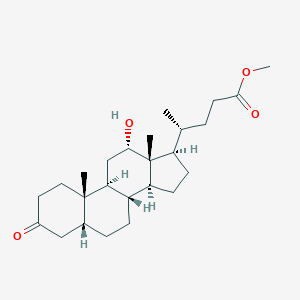
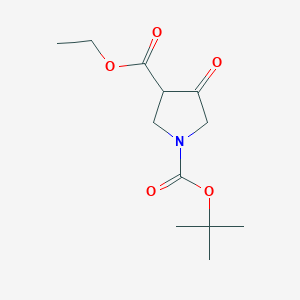
![2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde](/img/structure/B140380.png)
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B140383.png)
